REACTION_SMILES
|
[CH3:38][n:39]1[c:40]2[c:41]([cH:42][c:43]([NH:44][C:45]([c:46]3[c:47](-[c:48]4[cH:49][cH:50][cH:51][cH:52][cH:53]4)[cH:54][cH:55][c:56]([C:57]([F:58])([F:59])[F:60])[cH:61]3)=[O:62])[cH:63][cH:64]2)[cH:65][c:66]1[C:67]([OH:68])=[O:69].[CH3:3][n:4]1[c:5]([C:32](=[O:33])[O:34][CH2:35][CH3:36])[cH:6][c:7]2[cH:8][c:9]([NH:13][C:14](=[O:15])[c:16]3[c:17](-[c:22]4[cH:23][cH:24][c:25]([C:28]([F:29])([F:30])[F:31])[cH:26][cH:27]4)[cH:18][cH:19][cH:20][cH:21]3)[cH:10][cH:11][c:12]12.[CH3:71][CH:72]([OH:73])[CH3:74].[K+:2].[K:37].[OH-:1].[OH2:70]>>[CH3:3][n:4]1[c:5]([C:32](=[O:33])[OH:34])[cH:6][c:7]2[cH:8][c:9]([NH:13][C:14](=[O:15])[c:16]3[c:17](-[c:22]4[cH:23][cH:24][c:25]([C:28]([F:29])([F:30])[F:31])[cH:26][cH:27]4)[cH:18][cH:19][cH:20][cH:21]3)[cH:10][cH:11][c:12]12.[K:37]
|
Name
|
Cn1c(C(=O)O)cc2cc(NC(=O)c3cc(C(F)(F)F)ccc3-c3ccccc3)ccc21
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cn1c(C(=O)O)cc2cc(NC(=O)c3cc(C(F)(F)F)ccc3-c3ccccc3)ccc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1cc2cc(NC(=O)c3ccccc3-c3ccc(C(F)(F)F)cc3)ccc2n1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cn1c(C(=O)O)cc2cc(NC(=O)c3ccccc3-c3ccc(C(F)(F)F)cc3)ccc21
|
Name
|
|
Type
|
product
|
Smiles
|
[K]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:38][n:39]1[c:40]2[c:41]([cH:42][c:43]([NH:44][C:45]([c:46]3[c:47](-[c:48]4[cH:49][cH:50][cH:51][cH:52][cH:53]4)[cH:54][cH:55][c:56]([C:57]([F:58])([F:59])[F:60])[cH:61]3)=[O:62])[cH:63][cH:64]2)[cH:65][c:66]1[C:67]([OH:68])=[O:69].[CH3:3][n:4]1[c:5]([C:32](=[O:33])[O:34][CH2:35][CH3:36])[cH:6][c:7]2[cH:8][c:9]([NH:13][C:14](=[O:15])[c:16]3[c:17](-[c:22]4[cH:23][cH:24][c:25]([C:28]([F:29])([F:30])[F:31])[cH:26][cH:27]4)[cH:18][cH:19][cH:20][cH:21]3)[cH:10][cH:11][c:12]12.[CH3:71][CH:72]([OH:73])[CH3:74].[K+:2].[K:37].[OH-:1].[OH2:70]>>[CH3:3][n:4]1[c:5]([C:32](=[O:33])[OH:34])[cH:6][c:7]2[cH:8][c:9]([NH:13][C:14](=[O:15])[c:16]3[c:17](-[c:22]4[cH:23][cH:24][c:25]([C:28]([F:29])([F:30])[F:31])[cH:26][cH:27]4)[cH:18][cH:19][cH:20][cH:21]3)[cH:10][cH:11][c:12]12.[K:37]
|
Name
|
Cn1c(C(=O)O)cc2cc(NC(=O)c3cc(C(F)(F)F)ccc3-c3ccccc3)ccc21
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cn1c(C(=O)O)cc2cc(NC(=O)c3cc(C(F)(F)F)ccc3-c3ccccc3)ccc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1cc2cc(NC(=O)c3ccccc3-c3ccc(C(F)(F)F)cc3)ccc2n1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cn1c(C(=O)O)cc2cc(NC(=O)c3ccccc3-c3ccc(C(F)(F)F)cc3)ccc21
|
Name
|
|
Type
|
product
|
Smiles
|
[K]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:38][n:39]1[c:40]2[c:41]([cH:42][c:43]([NH:44][C:45]([c:46]3[c:47](-[c:48]4[cH:49][cH:50][cH:51][cH:52][cH:53]4)[cH:54][cH:55][c:56]([C:57]([F:58])([F:59])[F:60])[cH:61]3)=[O:62])[cH:63][cH:64]2)[cH:65][c:66]1[C:67]([OH:68])=[O:69].[CH3:3][n:4]1[c:5]([C:32](=[O:33])[O:34][CH2:35][CH3:36])[cH:6][c:7]2[cH:8][c:9]([NH:13][C:14](=[O:15])[c:16]3[c:17](-[c:22]4[cH:23][cH:24][c:25]([C:28]([F:29])([F:30])[F:31])[cH:26][cH:27]4)[cH:18][cH:19][cH:20][cH:21]3)[cH:10][cH:11][c:12]12.[CH3:71][CH:72]([OH:73])[CH3:74].[K+:2].[K:37].[OH-:1].[OH2:70]>>[CH3:3][n:4]1[c:5]([C:32](=[O:33])[OH:34])[cH:6][c:7]2[cH:8][c:9]([NH:13][C:14](=[O:15])[c:16]3[c:17](-[c:22]4[cH:23][cH:24][c:25]([C:28]([F:29])([F:30])[F:31])[cH:26][cH:27]4)[cH:18][cH:19][cH:20][cH:21]3)[cH:10][cH:11][c:12]12.[K:37]
|
Name
|
Cn1c(C(=O)O)cc2cc(NC(=O)c3cc(C(F)(F)F)ccc3-c3ccccc3)ccc21
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cn1c(C(=O)O)cc2cc(NC(=O)c3cc(C(F)(F)F)ccc3-c3ccccc3)ccc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1cc2cc(NC(=O)c3ccccc3-c3ccc(C(F)(F)F)cc3)ccc2n1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cn1c(C(=O)O)cc2cc(NC(=O)c3ccccc3-c3ccc(C(F)(F)F)cc3)ccc21
|
Name
|
|
Type
|
product
|
Smiles
|
[K]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:38][n:39]1[c:40]2[c:41]([cH:42][c:43]([NH:44][C:45]([c:46]3[c:47](-[c:48]4[cH:49][cH:50][cH:51][cH:52][cH:53]4)[cH:54][cH:55][c:56]([C:57]([F:58])([F:59])[F:60])[cH:61]3)=[O:62])[cH:63][cH:64]2)[cH:65][c:66]1[C:67]([OH:68])=[O:69].[CH3:3][n:4]1[c:5]([C:32](=[O:33])[O:34][CH2:35][CH3:36])[cH:6][c:7]2[cH:8][c:9]([NH:13][C:14](=[O:15])[c:16]3[c:17](-[c:22]4[cH:23][cH:24][c:25]([C:28]([F:29])([F:30])[F:31])[cH:26][cH:27]4)[cH:18][cH:19][cH:20][cH:21]3)[cH:10][cH:11][c:12]12.[CH3:71][CH:72]([OH:73])[CH3:74].[K+:2].[K:37].[OH-:1].[OH2:70]>>[CH3:3][n:4]1[c:5]([C:32](=[O:33])[OH:34])[cH:6][c:7]2[cH:8][c:9]([NH:13][C:14](=[O:15])[c:16]3[c:17](-[c:22]4[cH:23][cH:24][c:25]([C:28]([F:29])([F:30])[F:31])[cH:26][cH:27]4)[cH:18][cH:19][cH:20][cH:21]3)[cH:10][cH:11][c:12]12.[K:37]
|
Name
|
Cn1c(C(=O)O)cc2cc(NC(=O)c3cc(C(F)(F)F)ccc3-c3ccccc3)ccc21
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cn1c(C(=O)O)cc2cc(NC(=O)c3cc(C(F)(F)F)ccc3-c3ccccc3)ccc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1cc2cc(NC(=O)c3ccccc3-c3ccc(C(F)(F)F)cc3)ccc2n1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cn1c(C(=O)O)cc2cc(NC(=O)c3ccccc3-c3ccc(C(F)(F)F)cc3)ccc21
|
Name
|
|
Type
|
product
|
Smiles
|
[K]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |